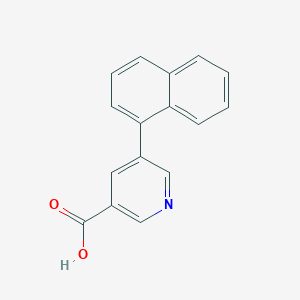
5-(Naphthalen-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Naphthalen-1-yl)nicotinic acid, also known as 5-naphthalen-1-ylpyridine-3-carboxylic acid, is a versatile chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. This compound is characterized by the presence of a naphthalene ring attached to a nicotinic acid moiety, making it structurally unique and significant in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)nicotinic acid typically involves the coupling of naphthalene derivatives with nicotinic acid or its derivatives. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a palladium-mediated Stille-Kelly intramolecular cross-coupling . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
5-(Naphthalen-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
科学的研究の応用
5-(Naphthalen-1-yl)nicotinic acid has immense potential in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is investigated for its potential interaction with nicotinic acid receptors in the nervous system, which are involved in various neurological functions.
Medicine: Research suggests its potential use in drug discovery, particularly for targeting nicotinic acid receptors implicated in several diseases.
Industry: The compound’s unique structure allows for diverse applications, ranging from material synthesis to the development of new chemical processes.
作用機序
The mechanism of action of 5-(Naphthalen-1-yl)nicotinic acid involves its interaction with nicotinic acid receptors (nAChRs) in the nervous system. These receptors are ion channels that, when activated, allow the flow of cations, influencing neuronal excitability and cell signaling mechanisms . The compound’s structural similarity to nicotinic acid suggests it may modulate these receptors, potentially affecting various neurological pathways .
類似化合物との比較
Similar Compounds
Nicotinic Acid: A known ligand for nicotinic acid receptors, used in the treatment of dyslipidemia and other conditions.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in various chemical and biological applications.
Uniqueness
5-(Naphthalen-1-yl)nicotinic acid is unique due to its combined structural features of naphthalene and nicotinic acid, which confer distinct chemical and biological properties. Its potential interaction with nicotinic acid receptors and diverse applications in scientific research highlight its significance compared to other similar compounds .
生物活性
5-(Naphthalen-1-yl)nicotinic acid is a derivative of nicotinic acid that has garnered interest for its potential biological activities. This compound is characterized by the presence of a naphthalene moiety attached to the nicotinic acid structure, which is known for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
This compound interacts with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). The compound's ability to modulate these receptors suggests potential applications in neuropharmacology and treatment for conditions such as anxiety and depression. It may also influence metabolic pathways, contributing to its anti-inflammatory and analgesic effects.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages .
2. Analgesic Properties
The analgesic effects of nicotinic acid derivatives have been documented in various animal models. These compounds may reduce pain perception by modulating neurotransmitter release and receptor activity in the central nervous system.
3. Antitumor Activity
Preliminary investigations suggest that this compound could possess antitumor properties. Compounds in this class have been evaluated for their ability to induce apoptosis in cancer cell lines, including prostate cancer cells, through mechanisms involving caspase activation and cytochrome c release .
Case Studies
A notable case study highlights the effectiveness of nicotinic acid in managing mood disorders. A patient with bipolar disorder reported significant improvements in mood stability and anxiety levels after incorporating extended-release nicotinic acid into their treatment regimen . This anecdotal evidence supports further exploration into the therapeutic use of this compound for mental health conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6-(naphthalen-2-yl)nicotinic acid | Methyl group instead of naphthalene | Potentially different biological activity |
| 5-(Benzo[b]thiophen-2-yl)nicotinic acid | Contains a benzo[b]thiophene moiety | Variations in receptor interactions |
This table illustrates how structural modifications can lead to variations in biological activity among related compounds.
特性
CAS番号 |
1261926-90-2 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
5-(4-methylnaphthalen-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-7-15(16-5-3-2-4-14(11)16)12-8-13(17(19)20)10-18-9-12/h2-10H,1H3,(H,19,20) |
InChIキー |
ATMPTBBJVZSDRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)C(=O)O |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC(=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















